molecular formula C16H20N2O2 B13882291 Ethyl 5-(3-aminoisoquinolin-1-yl)pentanoate

Ethyl 5-(3-aminoisoquinolin-1-yl)pentanoate

Cat. No.: B13882291
M. Wt: 272.34 g/mol
InChI Key: QKSLYPIUYHLZNW-UHFFFAOYSA-N
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Description

Ethyl 5-(3-aminoisoquinolin-1-yl)pentanoate is an organic compound with the molecular formula C16H20N2O2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(3-aminoisoquinolin-1-yl)pentanoate typically involves the reaction of 3-aminoisoquinoline with ethyl 5-bromopentanoate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of the isoquinoline attacks the electrophilic carbon of the ethyl ester, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of automated reactors, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

Ethyl 5-(3-aminoisoquinolin-1-yl)pentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-aminoisoquinolin-1-yl)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

  • Ethyl 5-(3-nitroisoquinolin-1-yl)pentanoate
  • Ethyl 5-(3-methylisoquinolin-1-yl)pentanoate
  • Ethyl 5-(3-hydroxyisoquinolin-1-yl)pentanoate

Comparison: Ethyl 5-(3-aminoisoquinolin-1-yl)pentanoate is unique due to the presence of the amino group, which imparts specific chemical reactivity and biological activity. Compared to its nitro, methyl, and hydroxy analogs, the amino derivative can participate in a wider range of chemical reactions, including those involving nucleophilic attack and hydrogen bonding. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

ethyl 5-(3-aminoisoquinolin-1-yl)pentanoate

InChI

InChI=1S/C16H20N2O2/c1-2-20-16(19)10-6-5-9-14-13-8-4-3-7-12(13)11-15(17)18-14/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H2,17,18)

InChI Key

QKSLYPIUYHLZNW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCC1=NC(=CC2=CC=CC=C21)N

Origin of Product

United States

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